Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile
Description
Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile is a bicyclic isoindoline derivative featuring a 2-ethyl substituent, a 3-oxo group, and an exocyclic aminoacetonitrile moiety in a Z-configuration. Its structure is stabilized by intramolecular N–H⋯O hydrogen bonds, forming an S(6) ring motif . The compound is synthesized via a three-component reaction involving 2-carboxybenzaldehyde, ethylamine, and cyanide under acidic conditions. Steric hindrance plays a critical role in its formation; unbranched primary amines like ethylamine yield the product, while α-branched amines (e.g., isopropylamine) fail due to steric clashes .
Crystallographic studies (performed using SHELXL and WinGX/ORTEP ) reveal a planar bicyclic π-system with minor twisting (≤5°) of the aminoacetonitrile unit relative to the isoindoline core. The crystal packing is governed by intermolecular C–H⋯O hydrogen bonds and C–H⋯π interactions, creating a 2D network .
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-ethyl-3-hydroxyisoindole-1-carboximidoyl cyanide |
InChI |
InChI=1S/C12H11N3O/c1-2-15-11(10(14)7-13)8-5-3-4-6-9(8)12(15)16/h3-6,14,16H,2H2,1H3 |
InChI Key |
HSZUUHDFBCLUOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC=CC2=C1O)C(=N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile typically involves the reaction of isoindoline derivatives with acetonitrile under specific conditions. One common method involves the catalytic hydrogenation of α-amino enones, which can be prepared from the corresponding diketones . The reaction conditions often require the use of a base, such as a proton sponge, and a catalyst, such as triflic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The amino and acetonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
(Z)-Amino(2-methyl-3-oxoisoindolin-1-ylidene)acetonitrile: Differs by a methyl group at position 2 instead of ethyl.
N-Benzyl derivative : Features a benzyl substituent on the exocyclic nitrogen.
Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate: A pyrazolone-based analog with an ester side chain .
Crystallographic and Geometric Analysis
- Twist Angle : The 2-methyl analog exhibits near-planar geometry (1.7°), whereas the N-benzyl derivative shows significant twisting (5.0°). The 2-ethyl compound likely adopts an intermediate geometry due to moderate steric bulk .
- Hydrogen Bonding : All analogs form intramolecular N–H⋯O bonds, but the 2-ethyl and 2-methyl variants exhibit stronger intermolecular C–H⋯O networks compared to the N-benzyl derivative .
Challenges and Limitations
Biological Activity
Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and structural properties, along with relevant case studies and research findings.
Structural Characteristics
The compound has the following chemical formula: . Its structure consists of an isoindoline ring system with an acetonitrile group attached. The compound exhibits both hydrogen bonding and π–π interactions, which are crucial for its biological activity.
Table 1: Crystal Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.21 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| Density | 1.429 mg/m³ |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves a three-component reaction between 2-carboxybenzaldehyde, aliphatic amines, and cyanide in an acidic medium. The yield can vary; however, unbranched primary amines generally yield better results compared to branched ones due to steric hindrance issues.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives show significant antibacterial properties against various strains.
- Anticancer Potential : Certain isoindoline derivatives have been studied for their ability to inhibit cancer cell proliferation.
The biological activity is primarily attributed to the interaction of the compound with specific cellular targets. For instance, it may inhibit enzymes involved in cell signaling pathways or interfere with nucleic acid synthesis.
Case Study: Anticancer Activity
A study conducted on a series of isoindoline derivatives demonstrated that specific modifications to the amino group enhanced their cytotoxicity against human cancer cell lines. The study found that the presence of electron-withdrawing groups increased the potency of these compounds.
Table 2: Summary of Biological Activity Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Activity | IC50 values ranging from 5 to 15 µM |
| Enzyme Inhibition | Inhibition of topoisomerase II |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
